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Compound of Interest

Compound Name: 9-Phenylacridine

Cat. No.: B188086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-
Phenylacridine, a heterocyclic aromatic compound of significant interest in medicinal

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for 9-Phenylacridine are summarized in the tables below

for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 9-
Phenylacridine
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.28 d 8.8 H-4, H-5

7.75 t 7.6 H-2, H-7

7.69 d 8.8 H-1, H-8

7.57 m -
Phenyl Protons (H-2',

H-3', H-4', H-5', H-6')

7.42 t 7.6 H-3, H-6

Note: Assignments are based on typical chemical shifts for acridine and phenyl systems. Actual

assignments may require 2D NMR techniques for confirmation.

Table 2: ¹³C NMR Spectroscopic Data for 9-
Phenylacridine (Predicted)
Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment

148.5 C-4a, C-5a

138.0 C-9

136.5 C-1'

130.0 C-2, C-7

129.5 C-4, C-5

129.0 C-2', C-6'

128.5 C-3', C-5'

128.0 C-4'

126.5 C-1, C-8

125.5 C-3, C-6

125.0 C-8a, C-9a

Note: These are predicted chemical shifts based on known values for acridine and substituted

aromatic compounds. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data for 9-Phenylacridine
Wavenumber (cm⁻¹) Intensity Assignment

3050-3080 Medium Aromatic C-H Stretch

1620-1680 Medium-Strong C=C Aromatic Ring Stretch

1500-1590 Medium-Strong C=N Stretch

1450-1495 Medium-Strong Aromatic C=C Stretch

750-850 Strong C-H Out-of-Plane Bending

Table 4: Mass Spectrometry (Electron Ionization) Data
for 9-Phenylacridine
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m/z Relative Abundance (%) Assignment

255 100 [M]⁺ (Molecular Ion)

254 64 [M-H]⁺

253 13 [M-2H]⁺

226 5 [M-H-HCN]⁺

127 14 [M-Phenyl]⁺ or [M]²⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 9-Phenylacridine for structural elucidation.

Materials:

9-Phenylacridine sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

Deuterated chloroform (CDCl₃)

NMR tube

Pipette

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation:

Accurately weigh the 9-Phenylacridine sample.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Add a small amount of TMS to the solution.

Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Data Acquisition:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a standard pulse sequence (e.g., 30° or 45° pulse angle).

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (e.g., 1-2 seconds).

¹³C NMR Data Acquisition:

Switch the spectrometer to the ¹³C frequency.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Use a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 9-Phenylacridine.

Materials:

9-Phenylacridine sample

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

FT-IR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 9-Phenylacridine with approximately 100-200 mg of dry

KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 9-Phenylacridine.

Materials:

9-Phenylacridine sample

Suitable solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an Electron Ionization (EI) source

Procedure:

Sample Introduction:

Dissolve a small amount of the 9-Phenylacridine sample in a volatile solvent.

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC) inlet.

Ionization:

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.[1]

Mass Analysis:
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The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

The separated ions are detected, and a mass spectrum is generated, which plots the

relative abundance of ions as a function of their m/z ratio.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 9-Phenylacridine.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 9-Phenylacridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188086#spectroscopic-data-nmr-ir-mass-of-9-
phenylacridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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